![molecular formula C15H17ClN2O B1452823 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1221725-98-9](/img/structure/B1452823.png)
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride
Overview
Description
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride, also known as Zolpidem tartrate, is a sedative-hypnotic drug used to treat insomnia. It is a short-acting non-benzodiazepine hypnotic drug and is one of the most commonly prescribed medications in the United States. Zolpidem tartrate is thought to work by binding to specific receptors in the brain, affecting the activity of certain neurotransmitters, and producing a calming effect. It is also used off-label to treat anxiety, other sleep disorders, and as a muscle relaxant.
Scientific Research Applications
Structural Analysis and Molecular Interactions
- Molecular Structure Analysis : Similar compounds to 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride have been studied for their solid-state molecular structures. These studies often reveal strong intramolecular hydrogen bonding and other intermolecular interactions, which are crucial for understanding the chemical behavior of such compounds (Boere et al., 2011).
Chemical Synthesis and Modifications
- Synthesis of Pyrimidine Derivatives : Research indicates the reactions of similar benzamidine hydrochlorides with chalcone and substituted chalcones, leading to the synthesis of triarylpyrimidines. This process is significant for the development of novel chemical entities (Harutyunyan et al., 2020).
- Creation of New Triazafulvalene Systems : Studies have shown that compounds related to this compound can be involved in the synthesis of new triazafulvalene systems, a significant development in organic chemistry (Uršič et al., 2010).
Coordination Polymers and Frameworks
- Development of Coordination Polymers : Research on compounds structurally related to this compound has led to the creation of coordination polymers with unique properties and frameworks (He et al., 2020).
properties
IUPAC Name |
4-(phenylmethoxymethyl)benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12;/h1-9H,10-11H2,(H3,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISUDWRTMUWOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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